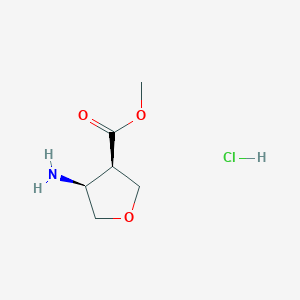
(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride
描述
(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring, an amino group, and a carboxylate ester, making it a versatile molecule for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural sources or synthesized through asymmetric synthesis.
Formation of Tetrahydrofuran Ring: The precursor undergoes cyclization to form the tetrahydrofuran ring. This step may involve intramolecular nucleophilic substitution or other cyclization reactions.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution or reductive amination, depending on the precursor used.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the amino group can produce secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Imines, oximes, and carboxylic acids.
Reduction Products: Alcohols, secondary amines, and tertiary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Chiral Catalysts: Its chiral nature makes it valuable in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Protein Modification: It is used in the modification of proteins to study structure-function relationships.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Prodrug Design: Its ester group can be hydrolyzed in vivo to release the active drug, making it useful in prodrug strategies.
Industry:
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Agriculture: It is investigated for its role in developing agrochemicals with improved efficacy and safety.
作用机制
The mechanism of action of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects or biochemical insights.
相似化合物的比较
(3R,4S)-Methyl 4-hydroxytetrahydrofuran-3-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of an amino group.
(3R,4S)-Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate sulfate: Similar structure but with a sulfate salt instead of a hydrochloride salt.
Uniqueness: (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
IUPAC Name |
methyl (3R,4S)-4-aminooxolane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJAEXTMMVOBZ-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


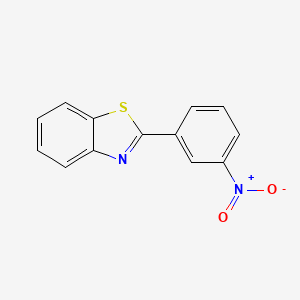
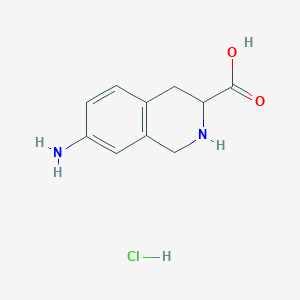
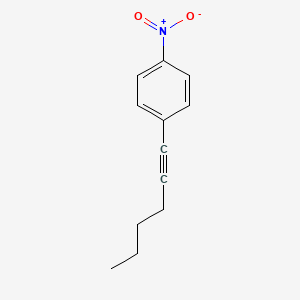
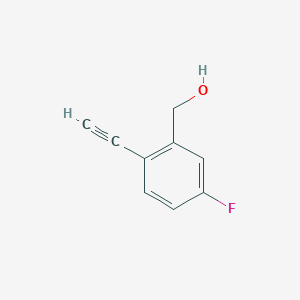
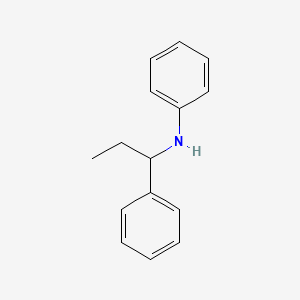
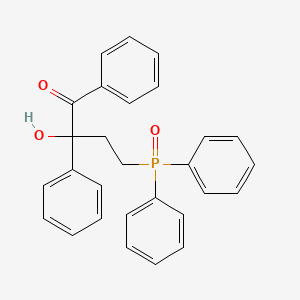
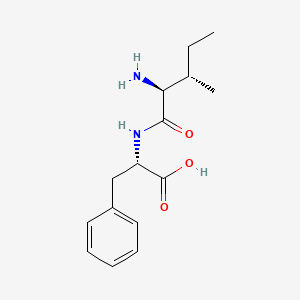

![8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraene](/img/structure/B3369286.png)
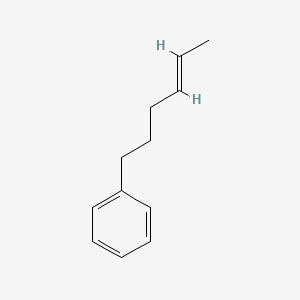
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B3369289.png)
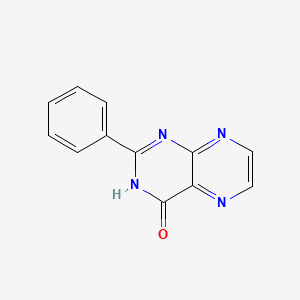
![3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline](/img/structure/B3369319.png)

